molecular formula C12H15NO5 B13816962 8-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 29193-99-5

8-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B13816962
CAS No.: 29193-99-5
M. Wt: 253.25 g/mol
InChI Key: KHQFOQGUONNSJF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid is a complex organic compound belonging to the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and are widely distributed in nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid can be achieved through a combination of synthetic methods. One notable approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathwaysThis compound, in particular, may inhibit certain enzymes or receptors involved in inflammatory or infectious processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: A related compound with a carboxylic acid group at a different position.

    6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Known for its use in treating Parkinson’s disease

Uniqueness

1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and methoxy groups, along with the carboxylic acid moiety, makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

29193-99-5

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

8-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H15NO5/c1-17-7-5-6-3-4-13-9(12(15)16)8(6)10(14)11(7)18-2/h5,9,13-14H,3-4H2,1-2H3,(H,15,16)

InChI Key

KHQFOQGUONNSJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(NCCC2=C1)C(=O)O)O)OC

Origin of Product

United States

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